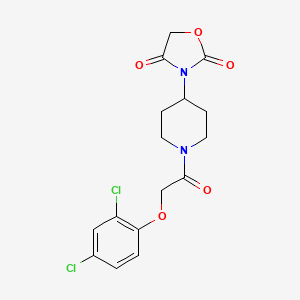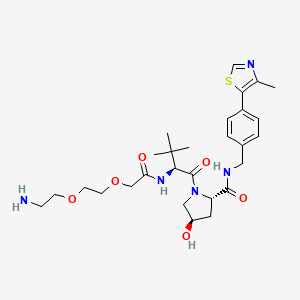![molecular formula C17H12BrN5O3 B2526148 5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899737-61-2](/img/structure/B2526148.png)
5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as the presence of a pyrazole ring and a furan moiety, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the preparation of pyrazole bromide intermediates, as described in the first paper. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which includes a selective Sandmeyer reaction on the corresponding diaminopyrazole, leading to good yields of the desired products .
Molecular Structure Analysis
The molecular structure of related compounds includes a pyrazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. The presence of substituents like bromophenyl groups and carboxamide functionalities can significantly influence the biological activity of these molecules. The structure-activity relationship (SAR) is often studied using Hansch analysis, which correlates the biological activity with different topological indices .
Chemical Reactions Analysis
The chemical reactivity of such compounds is highlighted by their ability to form various derivatives, as seen in the third paper. For instance, the compound "3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone" was used to prepare novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives. These reactions demonstrate the versatility of the furanone and pyrazole moieties in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, it can be inferred that the presence of bromine and various functional groups would affect properties such as solubility, melting point, and stability. The antimicrobial and antiviral activities of these compounds suggest they have significant lipophilicity and molecular complexity, which are important for biological interactions .
科学的研究の応用
Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine scaffolds are privileged structures in drug discovery, exhibiting a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, among others. The structure-activity relationship (SAR) studies of these derivatives are crucial for developing drug-like candidates for various disease targets. The synthetic strategies employed for pyrazolo[3,4-d]pyrimidine derivatives reveal significant biological properties along with SAR studies, suggesting a potential area for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Furan Derivatives in Drug Design
Furan and its derivatives, as part of the bioactive molecules' structure, play a prominent role in drug design. The inclusion of furan-2-yl and similar heteroaryl substituents in purine and pyrimidine nucleobases, nucleosides, and their analogues demonstrates the importance of these substituents in medicinal chemistry. These compounds, through bioisosteric replacement of aryl with heteroaryl groups, show enhanced activities and selectivity in various biological applications, including antiviral, antitumor, and antimycobacterial actions (Ostrowski, 2022).
Applications in Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazolo[3,4-d]pyrimidine structures, has been utilized extensively in the design of kinase inhibitors, highlighting its versatility for interacting with kinases via multiple binding modes. This scaffold's adaptability has led to its claim for kinase inhibition in numerous patents across various kinase targets, demonstrating its broad applicability in therapeutic areas (Wenglowsky, 2013).
Safety and Hazards
特性
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O3/c1-10-2-4-11(5-3-10)23-15-12(8-20-23)17(25)22(9-19-15)21-16(24)13-6-7-14(18)26-13/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZKKOCUMSQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2526066.png)
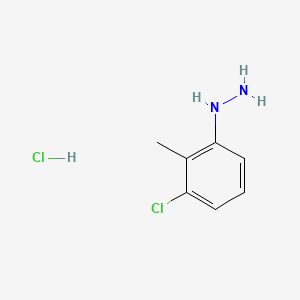
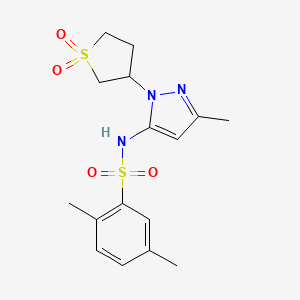

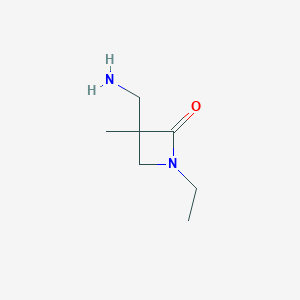
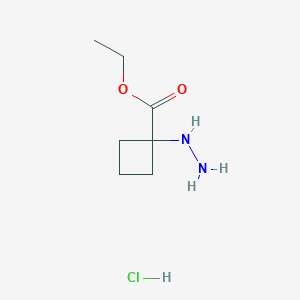

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2526084.png)
![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)
